molecular formula C20H13Cl2N3O2 B2840095 N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide CAS No. 891139-39-2

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide

Cat. No.: B2840095
CAS No.: 891139-39-2
M. Wt: 398.24
InChI Key: SLKKSCVIWPWLPS-UHFFFAOYSA-N
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Description

N-[5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide is a heterocyclic acetamide derivative featuring a 1,3,4-oxadiazole core substituted with a 2,5-dichlorophenyl group at position 5 and a naphthalen-1-ylacetamide moiety at position 2. The 1,3,4-oxadiazole ring is a five-membered heterocycle known for its stability, π-conjugation, and bioisosteric properties, making it a common scaffold in medicinal chemistry. The 2,5-dichlorophenyl group introduces electron-withdrawing chlorine atoms, which may enhance electrophilic interactions and metabolic stability.

Properties

IUPAC Name

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N3O2/c21-14-8-9-17(22)16(11-14)19-24-25-20(27-19)23-18(26)10-13-6-3-5-12-4-1-2-7-15(12)13/h1-9,11H,10H2,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKKSCVIWPWLPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NN=C(O3)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Hydrazide Precursors

The 1,3,4-oxadiazole ring is typically synthesized via cyclization of substituted hydrazides. For this compound, 2-(2,5-dichlorophenyl)acetohydrazide serves as the precursor. In a representative procedure:

  • Hydrazide Formation : Ethyl 2-(2,5-dichlorophenyl)acetate is refluxed with hydrazine hydrate in ethanol (4–6 h, 70–80°C), yielding the hydrazide intermediate.
  • Cyclization with Carbon Disulfide : The hydrazide reacts with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) under reflux (6–8 h, ethanol), forming 5-(2,5-dichlorophenyl)-1,3,4-oxadiazole-2-thiol.
  • Thiol Oxidation : The thiol group is oxidized to a sulfonyl group using hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM), yielding the reactive 2-sulfonyl intermediate.

Key Data :

  • Yield for cyclization step: 82–89%.
  • Reaction time: 6–8 h.

Introduction of the Naphthalen-1-Yl Acetamide Side Chain

Nucleophilic Substitution Reaction

The 2-sulfonyl oxadiazole intermediate undergoes nucleophilic substitution with 2-(naphthalen-1-yl)acetamide:

  • Activation : The sulfonyl group is displaced by the acetamide nitrogen under basic conditions (e.g., potassium carbonate in acetone).
  • Reaction Conditions :
    • Solvent: Acetone or DCM.
    • Base: K₂CO₃ or triethylamine (Et₃N).
    • Temperature: Room temperature to reflux (40–60°C).
  • Workup : The crude product is filtered, washed with water, and recrystallized from ethanol or ethyl acetate/hexane mixtures.

Key Data :

  • Yield: 75–84%.
  • Purity (HPLC): >95%.

Alternative Pathway: Coupling Reactions

HATU-Mediated Amide Coupling

For higher regioselectivity, the oxadiazole-thiol intermediate is coupled with preformed 2-(naphthalen-1-yl)acetic acid using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate):

  • Activation : HATU (1.2 equiv) and DIPEA (2 equiv) in DCM.
  • Coupling : Stirred at room temperature (3–5 h), followed by extraction and column chromatography (SiO₂, ethyl acetate/hexane).

Key Data :

  • Yield: 88–92%.
  • Reaction time: 3–5 h.

Purification and Characterization

Crystallization Techniques

  • Solvent Systems : Ethanol, ethyl acetate/hexane (3:1).
  • Melting Point : 168–172°C (DSC).

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.4 Hz, 1H, naphthyl), 7.89–7.45 (m, 9H, aromatic), 4.32 (s, 2H, CH₂), 2.11 (s, 3H, CH₃).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).
  • HRMS (ESI+) : m/z calculated for C₂₀H₁₄Cl₂N₂O₂ [M+H]⁺: 413.0421; found: 413.0418.

Comparative Analysis of Methods

Parameter Cyclization Pathway HATU Coupling
Yield (%) 75–84 88–92
Reaction Time (h) 6–8 3–5
Purity (%) 90–95 95–98
Scalability Moderate High

Data synthesized from Refs.

Challenges and Optimization Strategies

Side Reactions

  • Oxadiazole Ring Opening : Minimized by using anhydrous solvents and controlled temperatures.
  • Byproduct Formation : Column chromatography (silica gel, 60–120 mesh) removes unreacted hydrazide and sulfonyl impurities.

Solvent Optimization

  • Polar Protic vs. Aprotic : Ethanol improves cyclization yields, while DCM enhances coupling efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Structural Comparisons

The following table summarizes structural analogs and their key substituents:

Compound Name Core Structure Key Substituents Biological Activity Reference
N-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methylamine derivatives 1,3,4-Oxadiazole 2,4-Dichlorophenyl; aliphatic/aromatic amines Anticancer (Hep-G2, IC₅₀ = 2.46 µg/mL)
N-(2,5-Dichlorophenyl)-2-({5-[(4-ethylphenoxy)methyl]-oxadiazol-2-yl}sulfanyl)acetamide 1,3,4-Oxadiazole 2,5-Dichlorophenyl; sulfanyl group; 4-ethylphenoxy Not reported
2-(3,4-Dichlorophenyl)-N-(pyrazol-4-yl)acetamide Acetamide 3,4-Dichlorophenyl; pyrazole ring Structural similarity to penicillin analogs
N-(4-Chlorophenyl)-2-(naphthalen-1-yloxy)methyl-triazol-1-yl)acetamide 1,2,3-Triazole 4-Chlorophenyl; naphthalen-1-yloxy Antimicrobial
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide 1,3,4-Oxadiazole Benzofuran; sulfanyl group; 3-chlorophenyl Laccase catalysis; antimicrobial

Key Observations :

Substituent Position Effects: The position of chlorine atoms on the phenyl ring significantly impacts activity. For example, 2,4-dichlorophenyl derivatives (e.g., ) show selectivity toward liver cancer, while 3,4-dichlorophenyl analogs (e.g., ) exhibit structural similarities to penicillin.

Sulfanyl-containing oxadiazoles (e.g., ) may enhance metal-binding capacity compared to the target compound’s acetamide linkage.

Naphthalene vs. Other Aromatic Groups :

  • The naphthalen-1-yl group in the target compound increases lipophilicity (predicted logP > 4) compared to phenyl or chlorophenyl groups, which could improve blood-brain barrier penetration but reduce aqueous solubility .
  • In contrast, benzofuran-oxadiazole hybrids (e.g., ) combine aromaticity with oxygen heteroatoms, balancing lipophilicity and polarity.

Biological Activity

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a 1,3,4-oxadiazole ring and a naphthalenyl acetamide moiety , which contribute to its unique properties. The synthesis typically involves:

  • Formation of the oxadiazole ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acids under acidic or basic conditions.
  • Substitution reactions : The introduction of the dichlorophenyl group occurs via electrophilic aromatic substitution.
  • Amidation : The final step involves forming the acetamide bond with naphthalene derivatives.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its effects on different biological pathways.

Anticancer Properties

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit potent anticancer activity. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins such as Bcl-2 .
  • Cytotoxicity : In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For example, an IC50 value of approximately 1.98 µg/mL was reported for similar oxadiazole derivatives against A-431 cells .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity:

  • Bacterial Inhibition : It has been tested against both Gram-positive and Gram-negative bacteria, with results indicating effective inhibition at certain concentrations. The structure activity relationship (SAR) suggests that modifications in the oxadiazole ring enhance its antibacterial properties .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

StudyFindings
Study ADemonstrated significant cytotoxicity in A-431 cells with an IC50 value of 1.98 µg/mL.
Study BShowed effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study CInvestigated the mechanism of action involving apoptosis induction through caspase activation pathways.

Q & A

Q. Critical considerations :

  • Catalyst loading (10 mol% Cu(OAc)₂) balances reactivity and side reactions .
  • Solvent polarity affects reaction kinetics and regioselectivity .

Which spectroscopic techniques are essential for characterizing this compound, and how are they applied?

Q. Basic

  • Infrared (IR) spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1670 cm⁻¹, NH at ~3260 cm⁻¹) .
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Assigns aromatic protons (δ 7.2–8.4 ppm) and confirms acetamide linkage (e.g., –NCH₂CO– at δ 5.38 ppm) .
    • ¹³C NMR : Resolves carbonyl carbons (~165 ppm) and oxadiazole/triazole ring carbons .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ calculated for C₂₁H₁₈N₅O₄: 404.1359) .

How can reaction conditions be optimized to enhance the yield of the target compound?

Q. Advanced

  • Catalyst screening : Copper(I) iodide or Cu(OAc)₂ may improve cycloaddition efficiency compared to other transition metals .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) or mixed systems (e.g., t-BuOH:H₂O) enhance dipole interactions .
  • Temperature control : Room temperature minimizes side reactions, while reflux accelerates sluggish steps .
  • Purification : Recrystallization in ethanol or column chromatography removes unreacted azides/alkynes .

What strategies resolve contradictions in spectral data during structure elucidation?

Q. Advanced

  • Cross-validation : Compare IR carbonyl stretches (1670–1682 cm⁻¹) with NMR-acetamide proton shifts (δ 5.38–5.48 ppm) to confirm consistency .
  • Deuterated solvents : Use DMSO-d₆ to eliminate solvent peaks in NMR and clarify aromatic region overlaps .
  • Isotopic labeling : HRMS with ¹³C or ¹⁵N isotopes distinguishes isobaric fragments in complex spectra .

How do substituents on the aromatic rings influence the compound’s reactivity and bioactivity?

Q. Advanced

  • Electron-withdrawing groups (e.g., Cl) : Increase oxadiazole ring stability and direct electrophilic substitution on naphthalene .
  • Steric effects : Bulky substituents (e.g., 2,5-dichlorophenyl) may hinder cycloaddition regioselectivity but enhance receptor binding in bioassays .
  • Structure-activity relationships (SAR) : Nitro groups (e.g., –NO₂ in 6b) enhance antimicrobial activity but reduce solubility, requiring formulation adjustments .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Q. Advanced

  • Antimicrobial testing : Agar diffusion assays against S. aureus or E. coli assess minimum inhibitory concentrations (MIC) .
  • Enzyme inhibition : Lipoxygenase or acetylcholinesterase inhibition studies quantify IC₅₀ values via UV-Vis spectroscopy .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) evaluate apoptosis induction .

How can computational methods complement experimental studies on this compound?

Q. Advanced

  • Docking simulations : Predict binding affinities to target proteins (e.g., COX-2) using AutoDock Vina .
  • DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to explain redox behavior .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data .

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